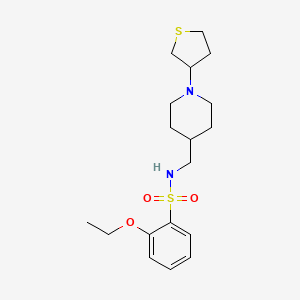

![molecular formula C12H20N2O4 B2755483 5-Azaspiro[2.3]hexane hemioxalate CAS No. 1638767-88-0](/img/structure/B2755483.png)

5-Azaspiro[2.3]hexane hemioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

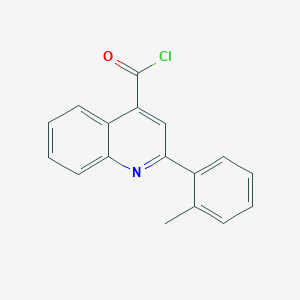

5-Azaspiro[2.3]hexane hemioxalate is a chemical compound with the CAS Number: 1638767-88-0 . It has a molecular weight of 256.3 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-azaspiro[2.3]hexane derivatives has been reported in a research paper . The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . This frozen amino acid derivative was designed to further limit the rotation around the C3–C4 bond present in the azetidine derivative Ia by incorporating an appropriate spiro moiety . The cyclopropyl moiety was introduced by a diastereoselective rhodium-catalyzed cyclopropanation reaction .Molecular Structure Analysis

The IUPAC name of 5-Azaspiro[2.3]hexane hemioxalate is 5-azaspiro[2.3]hexane hemioxalate . The InChI code is 1S/2C5H9N.C2H2O4/c21-2-5(1)3-6-4-5;3-1(4)2(5)6/h26H,1-4H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

5-Azaspiro[2.3]hexane hemioxalate is a solid at room temperature . It has a molecular weight of 256.3 .Aplicaciones Científicas De Investigación

Lead Identification and Early Optimization in Drug Discovery

A study by Micheli et al. (2016) focused on the development of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists. These compounds exhibited high selectivity and affinity, showcasing their potential in the early stages of drug development for neurological conditions. The pharmacokinetic properties of these compounds were characterized, highlighting their developability characteristics for further optimization (Micheli et al., 2016).

Synthetic Applications and Novel Compound Synthesis

Adamovskyi et al. (2014) described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This process demonstrates the synthetic versatility of azaspirocyclic compounds, providing access to structurally diverse molecules with potential utility in medicinal chemistry and material science (Adamovskyi et al., 2014).

Drug Discovery Building Blocks

The synthesis of angular azaspiro[3.3]heptanes, as reported by Guerot et al. (2011), showcases the preparation of gem-difluoro and gem-dimethyl variants. These building blocks are crucial for the development of novel drug candidates, illustrating the importance of azaspirocycles in generating diverse molecular structures for library or individual preparative scale synthesis (Guerot et al., 2011).

Diversity-Oriented Synthesis

Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles through multicomponent condensation. This approach provides rapid access to heterocyclic 5-azaspiro[2.4]heptanes and other variants, serving as functionalized scaffolds for drug discovery. Such methodologies underscore the utility of azaspirocycles in generating compound libraries with significant biological relevance (Wipf et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

5-azaspiro[2.3]hexane;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H9N.C2H2O4/c2*1-2-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVQQCLHAATQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC2.C1CC12CNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2755406.png)

![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)

![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)

![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2755421.png)